1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
Overview
Description
1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound that belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The specific structure of this compound includes a 1,2,4-triazole ring substituted with a 3,5-dichlorophenyl group and a methyl group, along with a carboxylic acid function.
Synthesis Analysis
The synthesis of 1,2,4-triazoles can be achieved through a general method involving the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. This process is highly regioselective and can be performed in a one-pot procedure, providing rapid access to a diverse range of triazole compounds . Although the specific synthesis of 1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is not detailed in the provided papers, the general method described could potentially be applied with the appropriate starting materials to synthesize this compound.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be characterized by various analytical techniques such as
Scientific Research Applications
Extraction and Chemical Reactions
1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid, a triazole derivative, exhibits potential in various chemical extraction and reaction processes. For instance, its analogs have been used in the extraction of hydrochloric and nitric acid, indicating its potential in similar applications (Golubyatnikova et al., 2012). Additionally, similar compounds have shown efficacy in synthesizing new substances through chemical reactions like condensation, chlorination, and esterification (Yan Shuang-hu, 2014).
Corrosion Inhibition
Triazole derivatives, like 1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid, demonstrate significant applications in corrosion inhibition. For instance, studies have shown that certain triazole compounds are effective in protecting mild steel against corrosion in acidic media, suggesting potential uses in industrial settings (Lagrenée et al., 2002).
Synthesis of Novel Compounds
This chemical is a valuable precursor in synthesizing diverse organic compounds. It plays a role in the preparation of various derivatives, as evidenced by the synthesis of compounds with potential biological activities, such as anti-inflammatory and molluscicidal agents (El Shehry et al., 2010). Similarly, its structural analogs have been synthesized and tested for antibacterial properties, indicating the scope for pharmaceutical applications (Ирадян et al., 2014).
Molecular Studies
In molecular science, 1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid and its derivatives are subjects of structural and spectroscopic studies. These studies contribute significantly to understanding molecular behavior and properties, which are crucial in the development of new materials and drugs (Dzygiel et al., 2004).
properties
IUPAC Name |
1-(3,5-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c1-5-13-9(10(16)17)14-15(5)8-3-6(11)2-7(12)4-8/h2-4H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTNDZALWLHXBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377132 | |
Record name | 1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid | |
CAS RN |
338408-13-2 | |
Record name | 1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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